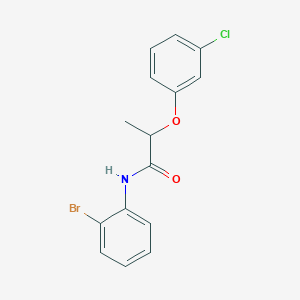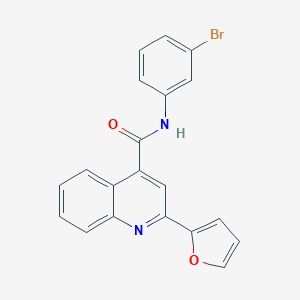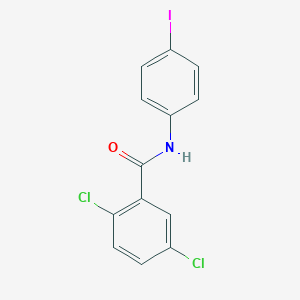![molecular formula C14H25NO3 B332663 2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B332663.png)
2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a hexylcarbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves the reaction of cyclohexanecarboxylic acid with hexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Cyclohexanecarboxylic acid and hexyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Catalysts: A catalyst, such as a tertiary amine or a metal catalyst, may be used to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors, automated synthesis systems, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The hexylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and as a probe for understanding biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The hexylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The cyclohexane ring provides structural stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
2-[(HEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the hexylcarbamoyl group, making it less versatile in certain reactions.
2-(Cyclohexylcarbamoyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexyl group instead of a hexyl group, leading to different chemical properties and reactivity.
Hexylcarbamic acid: Lacks the cyclohexane ring, resulting in different stability and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various applications.
Eigenschaften
Molekularformel |
C14H25NO3 |
|---|---|
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
2-(hexylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO3/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(17)18/h11-12H,2-10H2,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
RXTMILRUDMNUMR-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)C1CCCCC1C(=O)O |
Kanonische SMILES |
CCCCCCNC(=O)C1CCCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B332590.png)
![2,4-dichloro-N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B332591.png)


![2-(2,4-dichlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B332596.png)
![2-(2,4-dichlorophenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B332597.png)
![2-(2,4-dichlorophenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B332600.png)


